2-Chloro-3-ethynyl-6-methoxypyridine
Description
Properties
Molecular Formula |
C8H6ClNO |
|---|---|
Molecular Weight |
167.59 g/mol |
IUPAC Name |
2-chloro-3-ethynyl-6-methoxypyridine |
InChI |
InChI=1S/C8H6ClNO/c1-3-6-4-5-7(11-2)10-8(6)9/h1,4-5H,2H3 |
InChI Key |
HDWISTFGMUNFJE-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC(=C(C=C1)C#C)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-ethynyl-6-methoxypyridine can be achieved through several synthetic routes. One common method involves the use of a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling. This reaction typically involves the coupling of a halogenated pyridine derivative with an ethynylboronic acid or its ester in the presence of a palladium catalyst and a base.
Reaction Conditions:
Catalyst: Palladium(II) acetate or palladium(0) complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran or dimethylformamide
Temperature: 80-100°C
Time: 12-24 hours
Industrial Production Methods
Industrial production of 2-Chloro-3-ethynyl-6-methoxypyridine may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the efficiency and yield of the desired product.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-3-ethynyl-6-methoxypyridine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction Reactions: The ethynyl group can be reduced to form alkenes or alkanes.
Common Reagents and Conditions
Substitution Reactions: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, acetonitrile), and bases (e.g., sodium hydroxide)
Oxidation Reactions: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, dichloromethane)
Reduction Reactions: Reducing agents (e.g., lithium aluminum hydride, hydrogen gas with a palladium catalyst), solvents (e.g., tetrahydrofuran, ethanol)
Major Products Formed
Substitution Reactions: Amino or thio derivatives of the pyridine ring
Oxidation Reactions: Carbonyl compounds such as aldehydes or ketones
Reduction Reactions: Alkenes or alkanes
Scientific Research Applications
2-Chloro-3-ethynyl-6-methoxypyridine has several scientific research applications, including:
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Utilized in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of 2-Chloro-3-ethynyl-6-methoxypyridine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The ethynyl group can participate in covalent bonding with target proteins, while the methoxy group may enhance the compound’s solubility and bioavailability.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Substituent Effects
The structural uniqueness of 2-Chloro-3-ethynyl-6-methoxypyridine lies in its ethynyl (-C≡CH) and methoxy (-OCH₃) substituents at positions 3 and 6, respectively, along with a chlorine atom at position 2. These substituents influence its electronic, steric, and reactive properties. Below is a comparison with structurally analogous pyridine derivatives:
(2-Chloro-6-methoxypyridin-3-yl)methanol (Similarity: 0.83 ): Key Difference: Replaces the ethynyl group with a hydroxymethyl (-CH₂OH) group. Implications: The hydroxyl group enhances hydrogen-bonding capability, increasing solubility in polar solvents.
2-Chloro-6-methoxyisonicotinonitrile (Similarity: 0.82 ): Key Difference: Features a nitrile (-CN) group at position 4 instead of the ethynyl group. However, steric hindrance from the nitrile may limit accessibility for bulky reagents.
2-Chloro-4,6-dimethoxypyridine (Similarity: 0.78 ):
- Key Difference : Lacks the ethynyl group and has an additional methoxy substituent at position 4.
- Implications : The dual methoxy groups create a sterically hindered environment, reducing reactivity in cross-coupling reactions. The electron-donating methoxy groups also deactivate the ring toward electrophilic substitutions.
2-Chloro-6-methoxy-3-nitropyridine (Similarity: ~0.80 ): Key Difference: Substitutes the ethynyl group with a nitro (-NO₂) group. Implications: The nitro group strongly withdraws electrons, making the pyridine ring highly electron-deficient. This property is advantageous in reactions requiring activation of the ring, such as nucleophilic aromatic substitution, but may limit stability under reducing conditions.
Positional Isomerism and Reactivity
The position of substituents significantly impacts chemical behavior:
4-Chloro-3-((trimethylsilyl)ethynyl)pyridine :
- Comparison : While structurally similar (chloro and ethynyl substituents), the chlorine at position 4 alters regioselectivity. This positional isomer may exhibit distinct reactivity in cross-coupling reactions due to differing electronic effects.
- 6-Chloro-2-methoxypyridin-3-amine (Similarity: 0.81 ): Comparison: The amino (-NH₂) group at position 3 introduces strong electron-donating effects, contrasting with the ethynyl group’s moderate electron-withdrawing nature. This difference could influence catalytic cycles in metal-mediated reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
